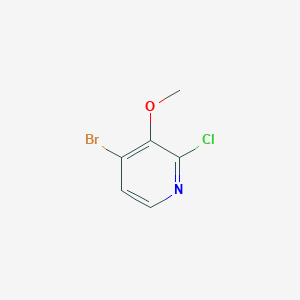

4-Bromo-2-chloro-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNSBFZDQSQIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-35-0 | |

| Record name | 4-bromo-2-chloro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 4 Bromo 2 Chloro 3 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Dihalogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halopyridines. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups and the electronegative nitrogen atom in the pyridine (B92270) ring, which can stabilize the negative charge. wikipedia.orgarkat-usa.org

In polysubstituted pyridines like 4-bromo-2-chloro-3-methoxypyridine, the site of nucleophilic attack is highly selective. Generally, nucleophilic substitution is favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen, as the nitrogen atom can effectively stabilize the anionic intermediate through resonance. arkat-usa.org

For dihalogenated pyridines, chemo-selectivity—the preferential reaction of one halogen over another—is determined by two main factors: the carbon-halogen bond strength and the ability of the halogen to stabilize the transition state. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Conversely, the more electronegative chlorine is better at stabilizing the negative charge of the Meisenheimer complex through induction when the attack occurs at the carbon to which it is attached. In many cases, substitution occurs preferentially at the 4-position of the pyridine ring. uwindsor.ca

In this compound, the C4 position is activated by the ring nitrogen, and the C2 position is activated by both the nitrogen and the adjacent C3-methoxy group's inductive effect. The C-Br bond at the C4 position is more labile than the C-Cl bond at C2. Nucleophilic attack is therefore most likely to occur at the C4 position, leading to the displacement of the bromide ion.

| Position | Substituent | Electronic Effect | Influence on SNAr |

|---|---|---|---|

| N1 | Nitrogen | -I, -M (activates C2, C4, C6) | Strongly activates the ring for nucleophilic attack, especially at C2 and C4. |

| C2 | Chloro | -I (activating), Good Leaving Group | Activates this position for attack; potential leaving group. |

| C3 | Methoxy (B1213986) | +M, -I (deactivating overall) | May reduce overall reactivity but can influence regioselectivity through steric and electronic effects. |

| C4 | Bromo | -I (activating), Excellent Leaving Group | Activates this position for attack; the C-Br bond is weaker than C-Cl, making it the preferred site of substitution. |

Organometallic Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Organometallic reagents provide powerful methods for creating new C-C and C-heteroatom bonds, often under conditions that are complementary to SNAr reactions.

Grignard reagents (RMgX) can react with halopyridines, though the reactions can sometimes be low-yielding. rsc.org One common pathway is metal-halogen exchange, where the Grignard reagent exchanges its alkyl/aryl group for one of the halogen atoms on the pyridine ring. For this compound, this exchange would preferentially occur at the more reactive C-Br bond. The resulting pyridyl-magnesium halide can then be treated with various electrophiles. Additionally, activating the pyridine by forming a pyridinium (B92312) salt can facilitate the direct addition of Grignard reagents, which typically occurs at the C4 position. nih.gov Recent developments have shown that light-promoted coupling of bromopyridines with Grignard reagents can proceed without a transition metal catalyst. organic-chemistry.orgnih.gov

Organolithium reagents (RLi) are highly reactive and offer two main pathways for the functionalization of this compound: lithium-halogen exchange and directed ortho-metalation (DoM).

Lithium-Halogen Exchange : This is a very fast reaction where a lithium atom is swapped for a halogen. wikipedia.org The rate of exchange follows the trend I > Br > Cl. numberanalytics.com Therefore, treating this compound with an organolithium reagent like n-butyllithium at low temperatures is expected to selectively yield 2-chloro-3-methoxy-4-lithiopyridine via bromine-lithium exchange. This lithiated intermediate is a potent nucleophile for forming new bonds with a wide range of electrophiles.

Directed ortho-Metalation (DoM) : In this reaction, a substituent on the aromatic ring directs the deprotonation of an adjacent (ortho) position. wikipedia.orgorganic-chemistry.org The methoxy group is a known directed metalation group (DMG). For 3-methoxypyridine, metalation typically occurs at the C2 position. researchgate.net In the case of this compound, the C2 position is already substituted. The methoxy group could potentially direct metalation to the C4 position, but the presence of a bromine atom at this site makes lithium-halogen exchange the more probable outcome. arkat-usa.org

| Reagent Type | Predicted Primary Reaction Pathway | Selectivity | Resulting Intermediate |

|---|---|---|---|

| Grignard Reagent (RMgX) | Magnesium-Halogen Exchange | Preferential exchange at the C4-Br bond. | 2-chloro-3-methoxy-4-(halomagnesio)pyridine |

| Organolithium (RLi) | Lithium-Halogen Exchange | Highly selective for the C4-Br bond over the C2-Cl bond. numberanalytics.com | 2-chloro-3-methoxy-4-lithiopyridine |

| Organolithium (RLi) | Directed ortho-Metalation (DoM) | Less likely due to the presence of halogens. If it occurs, it would be directed by the C3-methoxy group. | Potentially a lithiated species at C2 or C4, but exchange is favored. |

Formation and Reactivity of Pyridyne Intermediates

Pyridynes are highly reactive intermediates, analogous to benzynes, that contain a formal triple bond within the pyridine ring. wikipedia.org They are typically generated from ortho-dihalopyridines or from a halopyridine with a leaving group in the adjacent position.

For this compound, the halogens are not in an ortho relationship, so direct elimination to form a pyridyne is not possible. However, a pyridyne intermediate could potentially be formed through a multi-step process. For instance, selective lithium-halogen exchange at the C4 position would form 2-chloro-3-methoxy-4-lithiopyridine. If this intermediate were to undergo elimination of LiCl, it would require the removal of the chloride from the C2 position. This process could theoretically lead to the formation of a 2,4-pyridyne, although such species are highly strained and less common than 2,3- or 3,4-pyridynes. A more plausible route to a pyridyne from this substrate would involve a rearrangement or a different reaction pathway, such as initial metalation followed by elimination. For example, the reaction of 3-bromo-2-chloropyridine (B150940) with n-butyl-lithium can generate a 2-chloro-3-pyridyl-lithium, which can then eliminate LiCl to form a 2,3-pyridyne intermediate that can be trapped. rsc.org A similar pathway for this compound remains a subject for further investigation.

Mechanistic Studies on the Generation of 3,4-Pyridynes from Halopyridines

The generation of arynes and hetarynes, such as pyridynes, from halopyridine precursors is a well-established method for accessing these transient but highly reactive species. In the case of this compound, the formation of a 3,4-pyridyne intermediate can be achieved under strong basic conditions. The mechanism typically involves a halogen-metal exchange or a direct deprotonation adjacent to a halogen, followed by the elimination of a metal halide.

Classic approaches to generating pyridynes often employ a halogen-metal exchange-elimination sequence starting from a dihalopyridine. nih.gov For this compound, treatment with a strong base, such as sodium amide (NaNH₂) in the presence of sodium tert-butoxide (NaOt-Bu), can facilitate the generation of the 3,4-pyridyne. nih.gov The greater lability of the bromo group compared to the chloro group at the 4-position makes it the more likely leaving group in the elimination step.

The "aryne distortion model" provides a computational framework for understanding the reactivity of these intermediates. nih.govnih.govresearchgate.net Density functional theory (DFT) calculations on unsubstituted 3,4-pyridyne show only minor aryne distortion, meaning the internal angles at C3 and C4 are nearly identical. nih.gov This lack of significant distortion leads to poor regioselectivity in subsequent nucleophilic additions. nih.gov However, substituents on the pyridine ring can induce distortion, thereby influencing the regioselectivity of trapping reactions. nih.govnih.govresearchgate.net In the case of this compound, the methoxy group at C3 and the chloro group at C2 would influence the electronic properties and geometry of the resulting 3,4-pyridyne.

Regioselective Addition of Nucleophiles to Pyridyne Intermediates

Once the 3,4-pyridyne intermediate is generated from this compound, it can be trapped by a variety of nucleophiles. The regioselectivity of this addition is a critical aspect of its synthetic utility. For an unsubstituted 3,4-pyridyne, nucleophilic attack occurs with little to no preference for the C3 or C4 position. nih.gov However, the substituents on the pyridyne ring play a crucial role in directing the incoming nucleophile.

Drawing from the aryne distortion model, electron-withdrawing groups can polarize the aryne triple bond, making one carbon more electrophilic than the other. nih.gov For a 3,4-pyridyne derived from this compound, the remaining chloro and methoxy groups would dictate the regioselectivity. It has been demonstrated that a C5-bromo substituent on a 3,4-pyridyne intermediate directs nucleophilic addition to the C3 position. nih.gov Conversely, a C2-sulfamoyl group directs the nucleophile to the C4 position. nih.gov

While direct studies on the 3,4-pyridyne from this compound are not explicitly detailed in the provided literature, we can extrapolate the expected regioselectivity. The chloro group at the C2 position is electron-withdrawing and could be expected to favor nucleophilic attack at the C4 position. nih.gov The methoxy group at C3, being electron-donating by resonance but electron-withdrawing by induction, would also influence the electronic distribution of the pyridyne. The interplay of these electronic effects would determine the final regiochemical outcome.

The following table illustrates the general principle of how substituents can direct the regioselectivity of nucleophilic additions to 3,4-pyridynes, which can be applied to understand the potential reactivity of the pyridyne derived from this compound.

| Pyridyne Substituent | Nucleophile | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) |

| Unsubstituted | N-Methylaniline | 4-substituted | 3-substituted | 1.2 : 1 |

| 5-Bromo | N-Methylaniline | 3-substituted | 4-substituted | 5.8 : 1 |

| 2-Sulfamoyl | N-Methylaniline | 4-substituted | 3-substituted | >20 : 1 |

This table is a representation of data for analogous substituted 3,4-pyridynes and serves to illustrate the directing effects of substituents. nih.gov

Other Selective Chemical Transformations and Confinement Effects

Beyond the generation of pyridyne intermediates, this compound can potentially undergo other selective chemical transformations. The presence of two different halogen atoms at distinct positions on the pyridine ring allows for selective cross-coupling reactions. For instance, palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, could be selectively performed at the more reactive C-Br bond over the C-Cl bond. This differential reactivity allows for the sequential introduction of different functional groups.

Advanced Derivatization and Functionalization Strategies from the 4 Bromo 2 Chloro 3 Methoxypyridine Core

Construction of Poly-Substituted Pyridine (B92270) Derivatives

The presence of both a bromine and a chlorine atom on the pyridine ring of 4-bromo-2-chloro-3-methoxypyridine is central to its utility in building molecular complexity. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards transition metal-catalyzed cross-coupling reactions form the basis for selective and sequential modifications.

Sequential Cross-Coupling for Orthogonal Functionalization

The principle of orthogonal functionalization is elegantly applied to the this compound core by exploiting the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for the selective reaction at the C-4 position (bromine) while leaving the C-2 position (chlorine) intact for subsequent transformations.

This strategy is a cornerstone for the programmed synthesis of di- and tri-substituted pyridines. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-4 position. Following this initial coupling, the less reactive C-Cl bond can be targeted under more forcing reaction conditions or by employing specialized catalyst systems known to activate C-Cl bonds, thereby introducing a second point of diversity. This stepwise approach provides precise control over the final substitution pattern of the pyridine ring. The general reactivity trend for halogens in such cross-coupling reactions is I > Br > OTf > Cl. nih.gov

A variety of palladium catalysts and ligands can be employed to modulate the reactivity and achieve the desired selectivity. For the initial C-Br bond activation, standard palladium catalysts like Pd(PPh₃)₄ are often sufficient. For the subsequent C-Cl bond activation, more electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald or Fu research groups, are typically required to facilitate the oxidative addition of the less reactive aryl chloride.

Multi-Component Reactions for Enhanced Scaffold Complexity

Multi-component reactions (MCRs) offer a powerful and efficient strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. While specific MCRs involving this compound as a primary component are not extensively documented in the literature, the functionalized pyridines derived from it can serve as key substrates in such reactions.

For example, after selective functionalization at the C-4 or C-2 position, the resulting substituted pyridine can be incorporated into well-established MCRs like the Ugi or Passerini reactions. These reactions bring together three or four components, respectively, to create highly complex and diverse molecular scaffolds. The pyridine moiety, once incorporated, can significantly influence the biological activity and physicochemical properties of the final products. The development of novel MCRs that directly utilize polysubstituted pyridines is an active area of research with the potential to streamline the synthesis of complex drug-like molecules. mdpi.comsciforum.netnih.gov

Introduction of Diverse Functional Groups (e.g., alkyl, aryl, heteroaryl, amino, alkoxy, thiol functionalities)

The this compound core is amenable to the introduction of a wide array of functional groups at both the C-4 and C-2 positions through various cross-coupling reactions. This versatility is crucial for creating libraries of compounds with diverse properties for applications in drug discovery and materials science.

Table 1: Cross-Coupling Reactions for Functional Group Introduction

| Reaction Type | Functional Group Introduced | Reagent/Catalyst System (General) | Target Position |

| Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Alkyl | Aryl/Heteroaryl/Alkyl Boronic Acids or Esters, Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., Na₂CO₃, K₃PO₄) | C-4 (selective for Br), C-2 |

| Sonogashira Coupling | Alkynyl | Terminal Alkynes, Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, DIPA) | C-4 (selective for Br), C-2 |

| Buchwald-Hartwig Amination | Amino | Amines, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | C-4 (selective for Br), C-2 |

| Stille Coupling | Aryl, Vinyl, Alkyl | Organostannanes, Pd Catalyst (e.g., Pd(PPh₃)₄) | C-4 (selective for Br), C-2 |

| Heck Coupling | Alkenyl | Alkenes, Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-4 (selective for Br) |

| Thiolation | Thiol | Thiols, Pd or Cu Catalyst, Base | C-4 (selective for Br), C-2 |

The selective introduction of these functional groups allows for the fine-tuning of the electronic and steric properties of the resulting molecules. For example, the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling can be used to build extended π-systems for applications in organic electronics. The installation of amino groups through Buchwald-Hartwig amination is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can be critical for target binding.

Regiocontrol in Post-Synthetic Modifications of Substituted Pyridines

Once the initial functionalization of the this compound core has been achieved, further modifications of the newly introduced substituents can be performed. Maintaining regiocontrol during these post-synthetic modifications is crucial for the synthesis of well-defined molecular architectures.

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the existing substituents, plays a key role in directing subsequent reactions. For example, electrophilic aromatic substitution on an aryl group introduced at the C-4 position will be influenced by the directing effects of the pyridine ring and any other substituents on the aryl group itself.

Furthermore, the strategic use of protecting groups can be employed to temporarily block reactive sites and direct reactions to other parts of the molecule. For instance, a reactive functional group on a substituent can be protected, allowing for further elaboration of the pyridine core, after which the protecting group can be removed to reveal the original functionality. The choice of protecting group and the conditions for its removal must be compatible with the other functional groups present in the molecule. arkat-usa.org

Development of High-Complexity Molecular Architectures Utilizing the Compound as a Building Block

The ability to sequentially and selectively functionalize this compound makes it an ideal building block for the construction of high-complexity molecular architectures. These can range from intricate, multi-cyclic systems to large, dendritic structures. researchgate.net

For example, the orthogonal reactivity of the C-Br and C-Cl bonds can be exploited in iterative cross-coupling sequences to build up complex oligomeric or polymeric structures with well-defined repeating units. This approach is particularly valuable in materials science for the synthesis of conjugated polymers with tailored electronic and optical properties.

In medicinal chemistry, this building block can serve as the central scaffold for the synthesis of complex natural product analogues or novel drug candidates. By introducing different pharmacophoric elements at the C-2 and C-4 positions, libraries of compounds can be generated and screened for biological activity. The methoxy (B1213986) group at the C-3 position can also be a site for further modification, for example, through demethylation to reveal a hydroxyl group, which can then be used as a handle for further derivatization.

The synthesis of biphenyl-containing molecules is another area where this building block is valuable. For instance, a Suzuki-Miyaura coupling at the C-4 position can introduce a biphenyl (B1667301) moiety, a common structural motif in many biologically active compounds and liquid crystals. nih.gov

Computational Chemistry and Mechanistic Insights for 4 Bromo 2 Chloro 3 Methoxypyridine

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulation are instrumental in understanding the behavior of halogenated pyridines at an atomic level. These computational techniques allow for the exploration of molecular geometries, electronic properties, and reaction dynamics, which are often difficult to probe experimentally.

Elucidating Electronic and Reactive Properties of Halogenated Pyridines

The presence of multiple substituents—bromo, chloro, and methoxy (B1213986) groups—on the pyridine (B92270) ring of 4-Bromo-2-chloro-3-methoxypyridine creates a complex electronic landscape. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the methoxy group significantly influence the reactivity of the pyridine core.

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations. nih.gov However, the pyridine ring itself is an electron-deficient π-system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.gov Computational studies on similar systems reveal that substituents dramatically alter this reactivity. For instance, in halogen-bond driven assemblies, substituents contribute significantly to the stability and electronic properties of the resulting structures. acs.org

Molecular modeling can quantify the impact of each substituent on the molecule's properties. Key electronic descriptors that can be calculated to understand reactivity include the electrostatic potential surface, dipole moment, and atomic charges. These calculations help identify electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of Halogenated Pyridines

This table presents hypothetical data based on general principles of computational chemistry applied to the specified compound.

| Property | Predicted Value for this compound | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | Indicates overall molecular polarity and influences intermolecular interactions. |

| Electrostatic Potential (ESP) Minimum (on Nitrogen) | ~ -40 to -50 kcal/mol | Reflects the availability of the nitrogen lone pair for protonation or coordination. |

| ESP Maximum (σ-hole on Bromine) | ~ +15 to +25 kcal/mol | Suggests potential for halogen bonding interactions where the bromine acts as an electrophilic center. researchgate.net |

| ESP Maximum (σ-hole on Chlorine) | ~ +10 to +20 kcal/mol | Indicates a weaker, but still potential, site for halogen bonding. |

Prediction of Regioselectivity in Chemical Transformations using Computational Models

Computational models are particularly adept at predicting the regioselectivity of chemical reactions, a critical aspect of synthesis planning. rsc.org For polysubstituted pyridines, predicting which site will react is non-trivial. Computational tools, ranging from empirical models to high-level quantum calculations, can forecast the most likely outcome of a reaction. nih.gov

One powerful concept is the "aryne distortion model," which has been used to predict regioselectivity in reactions involving pyridyne intermediates. nih.gov DFT calculations can determine the geometry of transient species like pyridynes, and the distortion induced by substituents can explain the preferred site of nucleophilic attack. nih.gov For this compound, computational models could predict the regioselectivity of various reactions, such as metalation, cross-coupling, or nucleophilic aromatic substitution (SNAr). SNAr pathways, in particular, have been identified through computational studies as key mechanisms in pyridine halogenation. acs.orgnih.gov

For instance, in a hypothetical nucleophilic substitution reaction, computational models would calculate the activation energies for the attack at each possible position (e.g., C-2, C-4, C-5, C-6). The position with the lowest activation energy barrier would be the predicted major product. These predictions are often guided by analyzing the stability of the reaction intermediates (Meisenheimer complexes in SNAr).

Quantum Chemical Studies (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis, Natural Bond Orbital Analysis)

Quantum chemical methods provide a detailed and quantitative description of the electronic structure and bonding within a molecule. researchgate.net Techniques like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis offer complementary perspectives on the reactivity of this compound. youtube.comwisc.edunih.gov

Analysis of Electronic Structure and Charge Distribution in the Pyridine Core

DFT calculations are widely used to determine the ground-state electronic structure and charge distribution of molecules. nih.gov For this compound, a DFT analysis would reveal how the interplay between the electronegative halogens and the electron-donating methoxy group modulates the electron density across the pyridine ring.

Natural Bond Orbital (NBO) analysis further refines this picture by partitioning the electron density into localized bonds and lone pairs, providing a chemically intuitive Lewis structure representation. wisc.eduwikipedia.org NBO calculates atomic charges, which can be more reliable than those from simpler methods for understanding reactivity. researchgate.net This analysis would quantify the polarization of the C-Br, C-Cl, and C-O bonds and the charge on each atom of the pyridine ring. Such analyses have shown that in many halogenated molecules, the halogen atom can possess a region of positive electrostatic potential (a σ-hole) opposite the C-X bond, making it a potential Lewis acid site for halogen bonding. researchgate.net

Table 2: Hypothetical Natural Bond Orbital (NBO) Charges for this compound

This table presents hypothetical data based on general principles of NBO analysis applied to the specified compound.

| Atom | Predicted NBO Charge (a.u.) | Interpretation |

|---|---|---|

| N1 | -0.55 | Highly electronegative, primary site for protonation. |

| C2 | +0.20 | Electron-deficient due to attached chlorine and nitrogen. |

| Cl (at C2) | -0.15 | Polarized bond with carbon. |

| C3 | -0.10 | Electron density influenced by the donating methoxy group. |

| O (of OCH₃) | -0.60 | Highly electronegative, with lone pairs available for interaction. |

| C4 | +0.10 | Electron-deficient due to attached bromine. |

| Br (at C4) | -0.05 | Less polarized bond compared to C-Cl. |

| C5 | -0.25 | Relatively electron-rich site, potential for electrophilic attack. |

| C6 | -0.20 | Electron-rich site, influenced by proximity to nitrogen. |

Investigation of Reaction Mechanisms and Transition States to Understand Selectivity

Understanding the detailed mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry allows for the mapping of the entire potential energy surface of a reaction, including reactants, products, intermediates, and, most importantly, transition states. acs.org The energy difference between competing transition states determines the selectivity of a reaction. nih.gov

For reactions involving this compound, computational studies can elucidate the step-by-step mechanism. For example, in a Suzuki cross-coupling reaction at the C-4 position, quantum chemical calculations could model the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of the transition states for each step, researchers can identify the rate-determining step and understand how the chloro and methoxy substituents influence the reaction rate and yield. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com For this compound, the shape and energy of the HOMO and LUMO would indicate the most probable sites for reaction. For instance, in a reaction with a nucleophile, the attack would likely occur at the atom(s) with the largest LUMO coefficient.

Theoretical Approaches to Selectivity Control and Reaction Pathway Prediction

Building on mechanistic understanding, theoretical approaches can be used to proactively control reaction selectivity and predict novel reaction pathways. researchgate.net By systematically modifying reactants, catalysts, or reaction conditions in silico, chemists can screen for optimal parameters before undertaking extensive experimental work.

For example, if a particular reaction on this compound gives an undesired mixture of regioisomers, computational models can be used to explore strategies to enhance selectivity. This could involve:

Modifying Directing Groups: Studying how changing the methoxy group to a different ether or a silyl (B83357) group might alter the electronic landscape and favor one reaction site over another.

Catalyst Design: In a metal-catalyzed reaction, modeling the interaction of the substrate with different ligands on the metal center to enhance the selectivity for a specific C-X bond activation.

Solvent Effects: Using continuum or explicit solvent models to predict how the reaction pathway and selectivity might change in different solvent environments.

These predictive capabilities are becoming increasingly integrated with machine learning and data-driven strategies, which can accelerate the discovery of new reactions and synthetic routes by learning from vast datasets of chemical information. rsc.orgacs.org By combining fundamental quantum chemical principles with modern data science, theoretical approaches offer a powerful paradigm for predicting and controlling the chemical reactivity of complex molecules like this compound.

Potential Research Directions and Future Perspectives for 4 Bromo 2 Chloro 3 Methoxypyridine

The strategic placement of bromo, chloro, and methoxy (B1213986) substituents on the pyridine (B92270) ring makes 4-Bromo-2-chloro-3-methoxypyridine a compound of significant interest in synthetic chemistry. Its unique electronic and steric properties position it as a valuable building block. Future research is poised to expand its utility, focusing on more efficient and sustainable synthetic methodologies, the development of sophisticated catalytic systems, its application as a precursor for advanced materials, and fostering interdisciplinary collaborations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-2-chloro-3-methoxypyridine, and how can regiochemical outcomes be controlled?

- Methodological Answer : Halogenated pyridines are typically synthesized via nucleophilic aromatic substitution (SNAr) or directed metalation. For regiocontrol, substituent positioning (e.g., methoxy groups) directs reactivity. For example, methoxy groups at the 3-position can deactivate adjacent positions, favoring bromination or chlorination at specific sites. Evidence from similar compounds (e.g., 3-Bromo-2-methoxypyridine in ) suggests that reaction conditions (temperature, catalyst) and protecting groups (e.g., methoxymethoxy in ) are critical for regioselectivity. Cross-validation via NMR and mass spectrometry is essential to confirm product identity .

Q. How can the purity of this compound be reliably assessed?

- Methodological Answer : Purity can be determined using a combination of techniques:

- HPLC/GC : To quantify organic impurities.

- NMR Spectroscopy : To detect residual solvents or positional isomers (e.g., 1H-NMR coupling patterns in ).

- TLC : For rapid qualitative checks (e.g., used TLC with dichloromethane as the mobile phase).

- Elemental Analysis : To confirm stoichiometry. Purity >95% is achievable with recrystallization or column chromatography .

Q. What spectroscopic methods are most effective for structural elucidation of halogenated pyridines?

- Methodological Answer :

- 1H/13C-NMR : Identify substituent positions via coupling constants and chemical shifts. For example, methoxy groups in 3-methoxypyridines show distinct downfield shifts (~δ 3.8–4.0 ppm in 1H-NMR) .

- FTIR : Confirm functional groups (e.g., C-Br stretch ~500–600 cm⁻¹).

- HRMS : Validate molecular formula. used HRMS with <0.3 ppm error for confirmation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Frontier Molecular Orbitals : Predict nucleophilic/electrophilic sites. The methoxy group’s electron-donating nature lowers the LUMO energy at adjacent positions, favoring SNAr reactions.

- Thermochemical Accuracy : Becke’s hybrid functionals ( ) achieve <3 kcal/mol error in activation energies, aiding reaction pathway optimization.

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) used in synthesis .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Contradictions (e.g., unexpected NOE correlations or splitting patterns) require:

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX in ) provides unambiguous confirmation.

- 2D NMR : COSY and HSQC clarify connectivity.

- Isotopic Labeling : For ambiguous cases (e.g., distinguishing regioisomers).

- Computational Comparison : Overlay experimental NMR shifts with DFT-predicted values .

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Methodological Answer : Key parameters include:

- Catalyst : Pd(PPh3)4 or XPhos Pd G3 for sterically hindered substrates.

- Base : Cs2CO3 or K3PO4 to deprotonate the boronic acid.

- Solvent : Dioxane/water mixtures (4:1) at 80–100°C.

- Monitoring : Use TLC or in situ IR to track progress. achieved 91% yield for a similar pyridine derivative by optimizing stoichiometry and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.